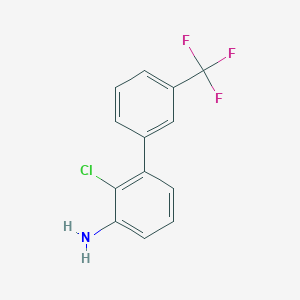

2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

Description

Properties

IUPAC Name |

2-chloro-3-[3-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHKQQRUPXQDTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

Introduction: The Structural Imperative of a Key Pharmaceutical Intermediate

This compound (CAS No. 1261547-75-4) is a highly functionalized aromatic amine.[1][2] Its biphenyl framework, substituted with a chloro group, an amine group, and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The precise arrangement of these functional groups is critical to the efficacy, safety, and synthetic utility of the final products. Therefore, unambiguous structural confirmation and purity assessment are paramount.

This technical guide provides a comprehensive overview of the principles and methodologies for the complete spectroscopic characterization of this compound. As direct, published spectra for this specific compound are not universally available, this document serves as an expert-level predictive guide. It outlines the expected spectroscopic data based on established principles and analogous structures, and details the experimental protocols required to obtain high-fidelity results. This guide is designed for researchers, analytical scientists, and drug development professionals who require a deep understanding of how to acquire and interpret nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this class of molecule.

Molecular Structure and Analytical Overview

A logical workflow for the structural elucidation of a novel or synthesized batch of this compound is essential. The process begins with Mass Spectrometry to confirm the molecular weight, followed by IR Spectroscopy to identify key functional groups, and finally, detailed NMR analysis to map the precise atomic connectivity.

Figure 2: Numbering scheme for this compound used for NMR assignments.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds and is a good starting point. [3]Tetramethylsilane (TMS) should be added as an internal standard (0 ppm) for ¹H and ¹³C NMR.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, especially for the aromatic protons.

-

Acquisition Experiments:

-

¹H NMR: Standard proton experiment. Provides information on the number, environment, and connectivity of protons.

-

¹³C{¹H} NMR: Standard proton-decoupled carbon experiment. Provides information on the number and electronic environment of unique carbon atoms.

-

¹⁹F NMR: A standard fluorine experiment. The trifluoromethyl group will give a single, sharp peak.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings within the same spin system (i.e., on the same aromatic ring).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds, crucial for connecting the two biphenyl rings and assigning quaternary carbons.

-

-

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton(s) (Fig. 2) | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Interpretation |

| H-4, H-5, H-6 | 7.2 - 6.8 | m | - | These three protons on the amine-bearing ring will appear as a complex multiplet. H-4 will likely be a doublet of doublets, H-5 a triplet (or triplet of doublets), and H-6 a doublet of doublets. Their exact shifts are influenced by the electron-donating amine and electron-withdrawing chloro groups. |

| H-2', H-4', H-5', H-6' | 7.8 - 7.4 | m | - | The four protons on the trifluoromethyl-bearing ring will also form a complex multiplet in a more downfield region due to the electron-withdrawing effect of the -CF₃ group. |

| -NH₂ | ~4.0 - 5.0 | br s | - | The amine protons typically appear as a broad singlet. The chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon(s) (Fig. 2) | Predicted δ (ppm) | Interpretation |

| Aromatic C-H | 115 - 135 | Multiple signals corresponding to the 7 protonated aromatic carbons. |

| Aromatic C-Cl (C-2) | 130 - 135 | The carbon attached to chlorine will be in this region. |

| Aromatic C-N (C-3) | 145 - 150 | The carbon attached to the amine group will be significantly downfield. |

| Aromatic C-CF₃ (C-3') | ~131 (q, J ≈ 32 Hz) | The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. |

| -CF₃ | ~124 (q, J ≈ 272 Hz) | The trifluoromethyl carbon itself will be a quartet with a very large C-F coupling constant. [3] |

| Quaternary Carbons (C-1, C-1') | 135 - 145 | The two carbons at the biphenyl linkage. |

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Fluorine(s) | Predicted δ (ppm) | Predicted Multiplicity | Interpretation |

| -CF₃ | ~ -62 to -64 | s | The three fluorine atoms are equivalent and will appear as a sharp singlet. [3]¹⁹F NMR is highly sensitive and provides a clean, unambiguous signal confirming the presence of the trifluoromethyl group. |

Conclusion: A Validated Approach to Structural Elucidation

This technical guide outlines a robust, multi-technique approach for the complete spectroscopic characterization of this compound. By systematically applying mass spectrometry, infrared spectroscopy, and multinuclear NMR, researchers can unambiguously confirm the identity, structure, and purity of this important chemical intermediate. The provided protocols are based on established best practices, and the predicted data, grounded in spectroscopic principles and literature precedents for analogous structures, serve as a reliable benchmark for experimental results. Adherence to this comprehensive analytical workflow ensures the highest level of scientific integrity and provides the trustworthy data required for advanced applications in drug discovery and materials science.

References

-

Supporting Information for a scientific publication. While not for the exact molecule, this source provides extensive NMR data for a variety of trifluoromethyl-containing compounds, offering valuable reference points for chemical shifts and coupling constants.

-

Synblock Catalog. A commercial supplier page for a related isomer, which indicates the availability of analytical documents like NMR and LC-MS upon request, highlighting industry standards for compound characterization.

-

MySkinRecipes Product Page. A commercial vendor page listing the target compound and its basic molecular information, confirming its use as a pharmaceutical intermediate.

-

Smolecule Product Page. A chemical supplier entry that provides a brief overview of the compound's significance and potential reactivity, noting its use in pharmaceutical research.

-

Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. A research article on a related molecule that details the use of FT-IR, NMR, and Mass Spectra for characterization, providing a methodological parallel.

-

Synthesis, spectroscopic analysis and crystal structure of... A publication detailing the comprehensive characterization of a biphenyl-containing compound using techniques including FTIR and ¹H NMR.

-

NIST WebBook for 2,2',3-Trichloro-1,1'-biphenyl. The National Institute of Standards and Technology database entry for a related compound, showing its electron ionization mass spectrum, which is useful for predicting fragmentation patterns.

-

CymitQuimica Product Page. A supplier page for the target molecule, categorizing it among fluorinated compounds and primary amines.

-

MySkinRecipes (Thai) Product Page. A regional supplier page reiterating the use of the compound in agrochemical and pharmaceutical synthesis.

-

methanone: structural characterization... A research paper describing the synthesis and characterization of a complex molecule containing some of the same structural motifs.

-

2-Chloro-3-(trifluoromethyl)benzylamine - African Rock Art. A product page for a structurally similar intermediate, highlighting its applications in pharmaceutical and agricultural chemistry.

-

Phenyl-substituted biliazine: Structure and spectroscopy. A study on complex molecules that uses spectroscopic methods and DFT calculations for characterization.

-

Exploring catalytic activity modulations: photoredox catalysis with substituted copper(i)-dipyridylamine derivatives. A research article that uses NMR and FT-IR for the characterization of complex synthesized molecules.

-

(S)-1-(2-Chloro-3-(trifluoromethyl)phenyl)-2-methoxyethan-1-amine. A supplier page for a related chiral amine.

-

3-Aminobiphenyl - Wikipedia. A general encyclopedia entry for a parent biphenyl amine compound.

-

2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum. An example ¹H NMR spectrum for a related trifluoromethyl and chloro-substituted aromatic compound.

-

Infrared Spectroscopy - Illinois State University. An educational guide on IR spectroscopy that provides characteristic frequencies for various functional groups, including primary amines.

-

Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations... A publication detailing a multi-technique spectroscopic characterization of a complex organic molecule.

-

Introduction to IR Spectroscopy - Amines. A video tutorial explaining the key features of an IR spectrum for an aromatic primary amine (4-chloroaniline), which is structurally very similar to one of the rings in the target molecule.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

Introduction: Strategic Importance in Medicinal Chemistry and Drug Development

2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine is a highly functionalized scaffold of significant interest to researchers and professionals in drug development and medicinal chemistry. The biphenyl moiety is a privileged structure in numerous pharmacologically active compounds, offering a rigid backbone for the precise spatial orientation of various functional groups. The specific substitution pattern of this molecule—a chlorine atom, an amine group, and a trifluoromethyl group—imparts a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capabilities. These features make it an invaluable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this key intermediate, detailing the underlying chemical principles and offering field-proven experimental protocols.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a convergent strategy. The core biphenyl structure is best constructed using a palladium-catalyzed cross-coupling reaction, followed by a functional group interconversion to install the amine. A two-step synthetic sequence is proposed:

-

Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the two aromatic rings to construct the 2-chloro-3-nitro-3'-(trifluoromethyl)biphenyl intermediate.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the target this compound.

This approach is advantageous as it allows for the late-stage introduction of the amine functionality, which can be sensitive to the conditions of some cross-coupling reactions.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Biphenyl Core via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. It involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.

Mechanistic Considerations and Rationale for Reagent Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Choice of Starting Materials:

-

Aryl Halide: 1-Bromo-2-chloro-3-nitrobenzene is a suitable starting material. The bromo-substituent is more reactive towards oxidative addition with palladium(0) than the chloro-substituent, allowing for selective coupling. The electron-withdrawing nitro group further activates the aryl bromide for this key step.[1]

-

Organoboron Reagent: 3-(Trifluoromethyl)phenylboronic acid is the logical coupling partner to introduce the second aromatic ring with the desired trifluoromethyl substituent.

Catalyst and Ligand Selection:

-

Palladium Source: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Suzuki-Miyaura reactions.[1]

-

Base: A base is required to activate the boronic acid for transmetalation. An inorganic base such as potassium carbonate (K₂CO₃) is a standard and effective choice for this purpose.[1]

Solvent System:

-

A biphasic solvent system, such as a mixture of toluene and water, is often employed. The organic phase solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.[1]

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-nitro-3'-(trifluoromethyl)biphenyl

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar substrates.[1][2]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Bromo-2-chloro-3-nitrobenzene | 236.44 | 10.0 | 2.36 g |

| 3-(Trifluoromethyl)phenylboronic acid | 189.93 | 12.0 | 2.28 g |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 347 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |

| Toluene | - | - | 40 mL |

| Water (degassed) | - | - | 10 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-chloro-3-nitrobenzene (2.36 g, 10.0 mmol), 3-(trifluoromethyl)phenylboronic acid (2.28 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene (40 mL) and degassed water (10 mL) to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-3-nitro-3'-(trifluoromethyl)biphenyl as a solid.

Part 2: Reduction of the Nitro Group to Synthesize the Final Product

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available for this reduction, with the choice depending on the substrate's sensitivity to the reaction conditions. For the reduction of 2-chloro-3-nitro-3'-(trifluoromethyl)biphenyl, a method that preserves the chloro-substituent is crucial.

Comparative Analysis of Reduction Methodologies

1. Catalytic Hydrogenation:

-

Reagents: Typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[3][4]

-

Advantages: Clean reaction with water as the only byproduct. High yields are often achieved.

-

Disadvantages: Requires specialized hydrogenation equipment (e.g., a Parr shaker). There is a risk of hydrodehalogenation (loss of the chlorine atom), especially under harsh conditions.[5]

2. Metal-Acid Reduction:

-

Reagents: Commonly uses metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid.[6][7]

-

Advantages: Cost-effective and does not require specialized high-pressure equipment. Often shows good chemoselectivity for the nitro group reduction over other functional groups.

-

Disadvantages: Can generate significant amounts of metal waste. The workup can be more involved to remove the metal salts.

For the synthesis of this compound, a mild and chemoselective method is preferred to avoid the loss of the chlorine atom. Reduction with iron powder in the presence of a weak acid like acetic acid is a robust and reliable choice.[6][7]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on well-established procedures for the reduction of aromatic nitro compounds using iron powder.[6][7]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Chloro-3-nitro-3'-(trifluoromethyl)biphenyl | 301.65 | 5.0 | 1.51 g |

| Iron powder | 55.85 | 25.0 | 1.40 g |

| Glacial Acetic Acid | 60.05 | - | 15 mL |

| Ethanol | 46.07 | - | 30 mL |

| Water | 18.02 | - | 5 mL |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitro-3'-(trifluoromethyl)biphenyl (1.51 g, 5.0 mmol).

-

Add ethanol (30 mL), water (5 mL), and glacial acetic acid (15 mL) to the flask.

-

To the stirred solution, add iron powder (1.40 g, 25.0 mmol) portion-wise over 10-15 minutes. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol and acetic acid.

-

To the residue, add water (50 mL) and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of ~8.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain this compound as a pure solid.

Data Summary and Characterization

The following table summarizes the expected outcomes for the two-step synthesis. Yields are based on typical results for similar reactions found in the literature.

| Step | Product | Starting Material | Yield (%) | Physical Appearance |

| 1. Suzuki-Miyaura Coupling | 2-Chloro-3-nitro-3'-(trifluoromethyl)biphenyl | 1-Bromo-2-chloro-3-nitrobenzene | 75-85 | Yellow solid |

| 2. Nitro Group Reduction | This compound | 2-Chloro-3-nitro-3'-(trifluoromethyl)biphenyl | 80-90 | Off-white solid |

Characterization Data (Expected):

-

¹H NMR, ¹³C NMR, and Mass Spectrometry: The final product should be characterized by standard spectroscopic methods to confirm its identity and purity. The expected spectra would show characteristic signals for the aromatic protons and carbons, as well as the molecular ion peak corresponding to the calculated molecular weight.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step sequence, commencing with a Suzuki-Miyaura cross-coupling followed by a chemoselective nitro group reduction, is a robust strategy that can be readily implemented in a standard organic synthesis laboratory. The careful selection of reagents and reaction conditions ensures high yields and purity of the final product. This versatile building block can be further elaborated to access a diverse range of complex molecules with potential applications in drug discovery and materials science. Further optimization of the reaction conditions, for instance, by exploring different palladium catalysts and ligands for the Suzuki-Miyaura coupling or alternative reduction methods, could lead to even more efficient and sustainable synthetic protocols.

References

-

Scribd. (n.d.). Solvent-Free Reduction of Nitro Compounds. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

- Google Patents. (n.d.). Method for reducing aromatic nitro groups.

-

Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (n.d.). Retrieved from [Link]

-

ACS Green Chemistry. (n.d.). Newer non-pyrophoric version of Raney-Nickel and its applications. Retrieved from [Link]

-

Raney nickel reductions. (n.d.). Retrieved from [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). methanone. Retrieved from [Link]

-

ResearchGate. (n.d.). methanone: structural characterization of a side product in benzothiazinone synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

CORE. (n.d.). Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

- Google Patents. (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst.

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

- Google Patents. (n.d.). Hydrogenation of halonitrobenzenes without dehalogenation.

-

National Center for Biotechnology Information. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Retrieved from [Link]

-

PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

-

Sci-Hub. (n.d.). Homogeneous catalytic hydrogenation. 2. Selective reductions of polynuclear heteroaromatic compounds catalyzed by chlorotris(triphenylphosphine)rhodium(I). Retrieved from [Link]

-

PubMed. (2020). methanone: structural characterization of a side product in benzo-thia-zinone synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Newer non-pyrophoric version of Raney-Nickel and its applications - ACS Green Chemistry [gcande.digitellinc.com]

- 5. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

Introduction: The Strategic Importance of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

This compound is a sophisticated biphenyl amine derivative that serves as a crucial intermediate in the synthesis of a variety of high-value organic molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] Its structural complexity, featuring a chlorinated and aminated phenyl ring coupled with a trifluoromethyl-substituted phenyl ring, imparts unique physicochemical properties to the final products. The trifluoromethyl group, for instance, is known to enhance metabolic stability and binding affinity in drug candidates, while the chloro and amine functionalities provide reactive handles for further molecular elaboration.[1][3]

This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a detailed focus on the selection and chemistry of the core starting materials. We will delve into the mechanistic underpinnings of the key chemical transformations, offering field-proven insights to guide researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Synthetic Strategies: A Tale of Two Couplings

The construction of the biaryl scaffold of this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Two principal methodologies stand out for their efficiency and versatility: the Suzuki-Miyaura coupling and the Ullmann condensation.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for the synthesis of biaryl compounds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[4][5] The reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5]

For the synthesis of this compound, the Suzuki-Miyaura reaction offers a highly convergent and efficient pathway. The two key starting materials for this approach are an appropriately substituted aryl halide and an arylboronic acid.

The first critical building block is a benzene ring bearing a chlorine atom, an amino group (or a precursor), and a leaving group (typically bromine or iodine) for the cross-coupling reaction. A highly strategic and commonly employed starting material is 2-chloro-3-nitroaniline .[6] The rationale for this choice is threefold:

-

Commercial Availability: 2-Chloro-3-nitroaniline is a readily available and relatively inexpensive starting material.[6]

-

Activation: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring in subsequent transformations.

-

Latent Amine Functionality: The nitro group serves as a stable precursor to the desired amine functionality. It can be selectively reduced to an amino group in a later synthetic step, a well-established and high-yielding transformation.[7]

To render this molecule suitable for Suzuki-Miyaura coupling, the aniline must be converted into an aryl halide. This is typically achieved through a Sandmeyer reaction, where the amino group is first diazotized and then displaced by a halide (e.g., bromine or iodine). The resulting dihalo-nitrobenzene derivative is then ready for the cross-coupling reaction.

The second essential component is the trifluoromethyl-substituted phenyl ring, which is introduced in the form of an arylboronic acid. The ideal starting material for this purpose is 3-(Trifluoromethyl)phenylboronic acid .[8]

The trifluoromethyl group is a potent electron-withdrawing group, which can enhance the reactivity and selectivity of the boronic acid in the Suzuki-Miyaura coupling.[8] The commercial availability and stability of 3-(Trifluoromethyl)phenylboronic acid make it a preferred reagent for introducing the trifluoromethylphenyl moiety into target molecules.[8]

Experimental Workflow: Suzuki-Miyaura Pathway

The following diagram illustrates the logical flow of the Suzuki-Miyaura synthesis of this compound.

Caption: Synthetic workflow for this compound via the Suzuki-Miyaura pathway.

Step-by-Step Protocol: Suzuki-Miyaura Synthesis

Part 1: Synthesis of 1-Bromo-2-chloro-3-nitrobenzene

-

Diazotization: Dissolve 2-chloro-3-nitroaniline in a mixture of aqueous hydrobromic acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-bromo-2-chloro-3-nitrobenzene. Purify further by column chromatography if necessary.

Part 2: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 1-bromo-2-chloro-3-nitrobenzene, 3-(trifluoromethyl)phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-chloro-3-nitro-3'-(trifluoromethyl)biphenyl.

Part 3: Reduction of the Nitro Group

-

Dissolve the 2-chloro-3-nitro-3'-(trifluoromethyl)biphenyl in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. A common and effective method is the use of iron powder in the presence of an acid like hydrochloric acid or acetic acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[7]

-

Heat the reaction mixture (if using iron) or stir under a hydrogen atmosphere (for catalytic hydrogenation) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the iron salts or the catalyst.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, this compound.

The Ullmann Condensation: A Classic Approach to Biaryl Formation

The Ullmann condensation is a classic organic reaction that utilizes copper catalysis to form carbon-carbon or carbon-heteroatom bonds.[9][10] In the context of biaryl synthesis, it typically involves the coupling of two aryl halide molecules in the presence of a copper catalyst at elevated temperatures.[11] While often requiring harsher conditions than the Suzuki-Miyaura coupling, modern advancements have introduced milder protocols.[9][12]

For the synthesis of this compound, an Ullmann-type reaction could be envisioned, potentially coupling an activated aryl halide with an organocopper reagent.

-

Aryl Halide 1: 1-Bromo-2-chloro-3-nitrobenzene (prepared as described for the Suzuki-Miyaura pathway).

-

Aryl Halide 2: 1-Iodo-3-(trifluoromethyl)benzene. The iodo-substituted arene is generally more reactive in Ullmann couplings.[9]

Data Summary: A Comparative Overview of Starting Materials

| Starting Material | Chemical Structure | CAS Number | Key Role | Rationale for Selection |

| 2-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 3970-41-0 | Precursor to the aryl halide | Commercially available; nitro group serves as a precursor to the amine.[6] |

| 3-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | 1423-26-3 | Arylboron partner in Suzuki coupling | Readily available; trifluoromethyl group enhances reactivity.[8] |

| 1-Bromo-2-chloro-3-nitrobenzene | C₆H₃BrClNO₂ | 60693-01-8 | Aryl halide for coupling | Synthesized from 2-chloro-3-nitroaniline; reactive partner for cross-coupling. |

| 1-Iodo-3-(trifluoromethyl)benzene | C₇H₄F₃I | 401-81-0 | Potential aryl halide for Ullmann coupling | Highly reactive in copper-catalyzed couplings. |

Conclusion: A Strategic Choice of Starting Materials for a High-Value Intermediate

The synthesis of this compound is a testament to the power of modern synthetic organic chemistry. While several routes can be conceptualized, the Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile approach, owing to its mild conditions and the ready availability of the key starting materials: a derivative of 2-chloro-3-nitroaniline and 3-(trifluoromethyl)phenylboronic acid. A thorough understanding of the properties and reactivity of these starting materials is paramount to achieving a successful and high-yielding synthesis of this important chemical intermediate. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to confidently embark on the synthesis of this and related complex biaryl structures.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 2). Suzuki-Miyaura Coupling Reagents: Why 3-(Trifluoromethyl)phenylboronic Acid is a Top Choice for Synthesis.

- MySkinRecipes. 2-chloro-4'-(trifluoromethyl)biphenyl-3-amine.

- Wikipedia.

- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

- Biosynth. 2-Chloro-3-nitroaniline.

- Smolecule. (2023, August 16). This compound.

- MySkinRecipes. This compound.

- Benchchem.

- Wikipedia. Ullmann reaction.

- Organic Chemistry Portal. Ullmann Reaction.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- MDPI. (2022, June 2). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

- 1. 2-chloro-4'-(trifluoromethyl)biphenyl-3-amine [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. Buy this compound | 1261547-75-4 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. biosynth.com [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

The Latent Therapeutic Potential of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine Derivatives: A Technical Guide for Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals interested in the burgeoning field of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine derivatives. While direct and extensive research on this specific scaffold is emerging, this document synthesizes current knowledge from structurally related compounds to illuminate the potential biological activities, guide synthetic strategies, and propose future research directions. By examining the roles of the key pharmacophoric elements—the chlorinated phenyl ring, the trifluoromethylated biphenyl system, and the reactive amine group—we can construct a compelling hypothesis for the therapeutic promise of this compound class.

Introduction: Deconstructing a Privileged Scaffold

The this compound core is a fascinating starting point for drug discovery, embodying several key features known to impart favorable pharmacological properties. The biphenyl moiety provides a rigid, yet conformationally flexible, backbone ideal for probing the binding pockets of various biological targets. The strategic placement of a chlorine atom and a trifluoromethyl (CF3) group significantly modulates the electronic and lipophilic character of the molecule. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group but with profoundly different electronic properties. It is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity through unique interactions with target proteins[1]. The primary amine at the 3-position serves as a crucial handle for synthetic derivatization, allowing for the exploration of a vast chemical space and the introduction of diverse functionalities to fine-tune biological activity.

Postulated Biological Activities: Building on a Foundation of Related Compounds

Direct experimental data on the biological activities of this compound is limited in the public domain. However, by analyzing structurally analogous compounds, we can infer a high potential for activity in several key therapeutic areas, most notably as kinase inhibitors for anticancer therapy and as novel antimicrobial agents.

Kinase Inhibition: A Promising Avenue in Oncology

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer treatment. A significant body of research on compounds containing the 4-chloro-3-(trifluoromethyl)phenyl moiety, a substructure of our core molecule, points towards a strong potential for kinase inhibition.

A noteworthy example is the development of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((amino)pyridin-3-yl)ureas as potent inhibitors of the Kinase insert Domain-containing Receptor (KDR), also known as VEGFR-2, a key mediator of angiogenesis[2]. The 4-chloro-3-(trifluoromethyl)phenyl group in these inhibitors occupies a hydrophobic pocket in the ATP-binding site of the kinase, forming crucial interactions that contribute to their high affinity. This suggests that the this compound scaffold could be similarly effective in targeting the ATP-binding sites of various kinases.

Furthermore, derivatives of 5-trifluoromethyl-2-aminopyrimidine have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), both important targets in acute myeloid leukemia (AML)[3]. This reinforces the idea that the trifluoromethyl group, in concert with an amino-heterocyclic or amino-aromatic system, is a powerful combination for achieving potent kinase inhibition.

Synthetic Strategies and Derivatization

The synthetic accessibility of this compound derivatives is a key advantage for their exploration in drug discovery programs. The primary amine serves as a versatile starting point for a multitude of chemical transformations.

General Synthetic Workflow

A plausible and efficient synthetic route to a variety of derivatives would likely involve a multi-step process, starting from commercially available building blocks. The core biphenyl structure can be assembled via a Suzuki coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

Below is a conceptual workflow for the synthesis and derivatization of the core scaffold.

Caption: Conceptual workflow for the synthesis and derivatization of this compound.

Experimental Protocol: Amide Coupling for Library Synthesis

The following is a representative, detailed protocol for the synthesis of an amide derivative library from the core amine.

Objective: To synthesize a diverse library of amide derivatives of this compound for biological screening.

Materials:

-

This compound

-

A selection of acyl chlorides or carboxylic acids

-

Coupling agents (e.g., HATU, HOBt/EDC) for carboxylic acids

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Potential: A New Frontier

The increasing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. The structural motifs present in this compound derivatives are also found in compounds with documented antimicrobial activity.

For instance, research into N-(trifluoromethyl)phenyl substituted pyrazole derivatives has yielded compounds with potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[4][5]. These compounds were also shown to inhibit and eradicate biofilms, a key virulence factor in many chronic infections. The trifluoromethylphenyl moiety was found to be crucial for this activity.

This strongly suggests that derivatives of this compound could be promising candidates for the development of new antimicrobial drugs. The lipophilic nature of the biphenyl core, enhanced by the trifluoromethyl group, may facilitate penetration of bacterial cell membranes.

Proposed Mechanism of Antimicrobial Action

While the exact mechanism would need to be elucidated experimentally, several hypotheses can be put forward based on related compounds. The derivatives could act by:

-

Disrupting bacterial cell membranes: The amphipathic nature of certain derivatives could lead to membrane permeabilization and cell lysis.

-

Inhibiting essential bacterial enzymes: The scaffold could be designed to target bacterial enzymes that are absent in eukaryotes, such as those involved in cell wall synthesis or DNA replication.

-

Interfering with global cellular processes: As suggested for the pyrazole derivatives, the compounds might have a broad inhibitory effect on macromolecular synthesis[4].

Caption: Proposed workflow for the evaluation of antimicrobial activity of the synthesized derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the analysis of related compound classes, we can propose a preliminary SAR to guide the design of future derivatives of this compound.

| Moiety | Position/Modification | Postulated Impact on Activity | Rationale |

| Biphenyl Core | Torsional angle | Modulates binding pocket fit | A flexible yet constrained backbone allows for optimal orientation. |

| Amine | Derivatization (amides, ureas, etc.) | Introduces new interaction points (H-bond donors/acceptors) | Crucial for tuning potency and selectivity. |

| Trifluoromethyl Group | Position | Influences lipophilicity and electronic properties | Key for metabolic stability and binding affinity. |

| Chlorine Atom | Position and replacement | Fine-tunes electronics and steric interactions | Can be a key interaction point in a binding pocket. |

Future research should focus on:

-

Systematic Synthesis and Screening: A diverse library of derivatives should be synthesized to explore a wide range of chemical space. This library should then be screened against a panel of kinases and microbial strains.

-

Computational Modeling: Molecular docking and dynamics simulations can be used to predict the binding modes of these derivatives in the active sites of relevant kinases and bacterial enzymes, helping to rationalize SAR data and guide the design of more potent analogs.

-

Elucidation of Mechanism of Action: For active compounds, detailed mechanistic studies are crucial to understand how they exert their biological effects.

-

Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.

Conclusion

The this compound scaffold represents a largely untapped but highly promising area for drug discovery. By leveraging the known pharmacological benefits of its constituent fragments—the biphenyl core, the trifluoromethyl group, and the versatile amine handle—researchers are well-positioned to develop novel therapeutics, particularly in the fields of oncology and infectious diseases. The synthetic tractability of this scaffold, coupled with the compelling biological rationale, makes it an exciting platform for the next generation of drug candidates. This guide provides a foundational framework to inspire and direct these future research endeavors.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

-

Yale, H. L. (1959). The trifluoromethyl group in medicinal chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. [Link]

-

Wang, Y., et al. (2018). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Molecules, 23(11), 2901. [Link]

-

Kandhasamy, S., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(9), 1548-1558. [Link]

-

Zhou, Y., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

-

Zhang, X., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules, 19(4), 4649-4663. [Link]

-

ResearchGate. (2021). (PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Retrieved from [Link]

-

Liu, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. [Link]

-

Chen, Y.-L., et al. (2009). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 19(16), 4793-4797. [Link]

-

Zhang, Y., et al. (2020). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 25(21), 5183. [Link]

-

Norman, M. H., et al. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2305-2309. [Link]

-

Li, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(10), 2005-2014. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

Abstract

This compound is a fluorinated biphenyl compound that has attracted interest within the realms of medicinal chemistry and material science. Its distinct molecular architecture, characterized by a chlorinated phenyl ring linked to a trifluoromethylated aniline moiety, suggests a potential for diverse biological activities. While the definitive mechanism of action for this specific molecule is not yet fully elucidated in publicly available literature, this guide provides a comprehensive analysis of its putative mechanisms based on its structural features, the known biological roles of its constituent functional groups, and the activities of structurally analogous compounds. We will delve into its physicochemical properties, potential biological targets, and lay out a detailed roadmap of experimental protocols for researchers aiming to unravel its precise pharmacological profile.

Introduction: Unpacking the Molecular Architecture

This compound (CAS No. 1261547-75-4) possesses a chemical formula of C₁₃H₉ClF₃N[1]. The molecule's structure is foundational to its potential biological effects.

-

Biphenyl Core: The biphenyl scaffold provides a semi-rigid backbone that allows for specific spatial orientations of its substituents, facilitating interactions with biological macromolecules. This core structure is common in compounds designed for cross-coupling reactions to create complex biaryl frameworks found in active pharmaceutical ingredients[2].

-

Trifluoromethyl (CF₃) Group: The presence of a trifluoromethyl group on one of the phenyl rings is a key feature. This group is known to significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[3][4]. Its strong electron-withdrawing nature can also influence the electronic properties of the entire molecule[4].

-

Chloro (Cl) Substituent: Halogenation, particularly with chlorine, is a widely used strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and its interactions with biological targets[5]. The position of the chlorine atom can affect the molecule's reactivity[1].

-

Amine (NH₂) Group: The primary amine group can act as a hydrogen bond donor and a site for further chemical modification, making it a crucial functional group for potential interactions with biological targets and for the synthesis of derivatives[1].

The combination of these features makes this compound an intriguing candidate for investigation in drug discovery, particularly in areas such as oncology and inflammation[1].

Physicochemical Properties and Chemical Reactivity

The interplay of the functional groups in this compound dictates its chemical behavior and potential for biological interactions.

| Property | Implication |

| Enhanced Lipophilicity | The trifluoromethyl group increases the molecule's ability to cross cellular membranes, a desirable trait for intracellular drug targets[1][2]. |

| Metabolic Stability | The C-F bonds in the trifluoromethyl group are exceptionally strong, making this part of the molecule resistant to metabolic degradation and potentially increasing its biological half-life[3]. |

| Chemical Reactivity | The chlorine atom can undergo nucleophilic substitution reactions, allowing for the synthesis of various derivatives. The aromatic rings are susceptible to electrophilic aromatic substitution, enabling further functionalization[1]. |

Putative Mechanisms of Action and Potential Biological Targets

While direct evidence is limited, we can infer potential mechanisms of action by examining structurally related compounds and the known biological activities associated with its chemical motifs.

Enzyme Inhibition

Many biphenyl and trifluoromethyl-containing compounds are known to be enzyme inhibitors.

-

Kinase Inhibition: Structurally similar compounds, such as 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)ureas, have been identified as potent inhibitors of Kinase insert Domain-containing Receptor (KDR), a validated target in anticancer drug discovery[6]. It is plausible that this compound could also interact with the ATP-binding pocket of various kinases involved in cell signaling pathways.

-

Dihydrofolate Reductase (DHFR) Inhibition: Biphenyl-containing compounds have been investigated as inhibitors of Plasmodium falciparum DHFR (PfDHFR), a target for antimalarial drugs[7]. The biphenyl core can establish hydrophobic interactions within the enzyme's active site.

Modulation of Inflammatory Pathways

Research suggests that this compound may bind to specific receptors involved in inflammatory pathways[1]. This could be mediated through the inhibition of key signaling molecules.

-

NF-κB and AP-1 Inhibition: Compounds with a 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide structure have been shown to block the activation of NF-κB and AP-1, two critical transcription factors that regulate the expression of pro-inflammatory proteins and cytokines[8]. Given the structural similarities, investigating the effect of this compound on these pathways is a logical step.

Receptor Binding

-

Trace Amine-Associated Receptor 1 (TAAR1): While not a direct structural analog, related biogenic trace amines and their synthetic analogs are known to activate TAAR1, a G protein-coupled receptor involved in modulating neurotransmitter systems like dopamine and serotonin[9]. Given that TAAR1 agonists have shown antipsychotic-like effects in preclinical models, this represents a potential, albeit more speculative, area of investigation[9].

Experimental Protocols for Elucidating the Mechanism of Action

To move from putative to confirmed mechanisms, a structured experimental approach is necessary.

Initial Screening and Target Identification

The first step is to perform broad-based screening to identify the biological systems affected by the compound.

Protocol 1: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of cancer cell lines (e.g., from different tissue origins) and normal cell lines.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assay: Use assays such as MTT, MTS, or CellTiter-Glo to determine cell viability.

-

Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line to identify sensitive cell types.

Caption: Workflow for initial cell viability screening.

Target-Based Assays

Based on the putative mechanisms, specific target-based assays can be employed.

Protocol 2: Kinase Inhibition Assay

-

Kinase Panel Screening: Utilize a commercial kinase panel (e.g., a radiometric or fluorescence-based assay) to screen the compound against a wide range of kinases at a fixed concentration (e.g., 10 µM).

-

Dose-Response Analysis: For any "hits" from the initial screen, perform a dose-response analysis to determine the IC₅₀ for kinase inhibition.

-

Mechanism of Inhibition Studies: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Caption: Workflow for kinase inhibitor profiling.

Cellular Mechanism of Action Studies

To understand the compound's effects within a cellular context, the following protocols are recommended.

Protocol 3: Western Blot Analysis of Signaling Pathways

-

Cell Treatment: Treat sensitive cell lines with the compound at its IC₅₀ concentration for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected signaling pathways (e.g., phosphorylated and total forms of kinases, NF-κB pathway components).

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection and quantify the band intensities.

Protocol 4: NF-κB Reporter Assay

-

Cell Transfection: Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

-

Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.

-

Luciferase Assay: Measure the luciferase activity as an indicator of NF-κB transcriptional activity.

Caption: Cellular pathway analysis workflow.

Synthesis and Potential Applications

The synthesis of this compound can be achieved through methods such as trifluoromethylation and amination[1]. Its potential applications lie in:

-

Pharmaceutical Development: As a lead compound or intermediate in the discovery of new drugs, particularly for cancer and inflammatory diseases[1].

-

Material Science: In the formulation of advanced materials where the properties of fluorinated compounds are desirable[1].

-

Agrochemicals: Structurally related compounds are used as intermediates in the synthesis of herbicides and fungicides[3][10].

Conclusion and Future Directions

This compound is a compound with significant potential, primarily due to its unique structural features that are common in many biologically active molecules. While its precise mechanism of action remains to be fully characterized, this guide has outlined a rational, evidence-based approach to its investigation. The proposed putative mechanisms, including enzyme inhibition and modulation of inflammatory pathways, provide a solid foundation for future research.

The experimental protocols detailed herein offer a clear roadmap for researchers to systematically investigate its biological effects, from broad-based screening to specific target validation. Future work should focus on these experimental validations to uncover the definitive molecular targets and signaling pathways modulated by this compound. Such studies will be crucial in determining its potential therapeutic value and guiding its further development in either pharmaceutical or material science applications.

References

- This compound - Smolecule. (2023, August 16).

- This compound - MySkinRecipes.

- 2-chloro-4'-(trifluoromethyl)biphenyl-3-amine - MySkinRecipes.

- This compound - MySkinRecipes.

- 2-Chloro-3-(trifluoromethyl)benzylamine - African Rock Art.

- Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - MDPI.

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.

- 2-Chloro-3′-(trifluoromethyl)-[1,1′-biphenyl]-3-amine - CymitQuimica.

- Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity - PMC - NIH.

- Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed.

- Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC.

- 3-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-1-benzothiophene-2-carboxamide.

- 2-Chloro-3-(trifluoromethyl)benzylamine - Chem-Impex.

- 3'-Chloro-4'-fluoro-2-biphenylaMine | C12H9ClFN | CID 11600999 - PubChem.

-

(PDF) methanone: structural characterization of a side product in benzothiazinone synthesis - ResearchGate. Retrieved from

- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed.

- Benzenamine, 2-chloro-5-(trifluoromethyl)- | C7H5ClF3N | CID 8475 - PubChem.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

Sources

- 1. Buy this compound | 1261547-75-4 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-chloro-4'-(trifluoromethyl)biphenyl-3-amine [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. Buy 3-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)-1-benzothiophene-2-carboxamide (EVT-4933485) [evitachem.com]

- 6. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders [mdpi.com]

- 10. This compound [myskinrecipes.com]

Unlocking Therapeutic Potential: A Technical Guide to 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine in Drug Discovery

This in-depth technical guide explores the promising, yet underexplored, potential of the novel compound, 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine, in the landscape of modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of the molecule's structural attributes, proposes putative mechanisms of action, and outlines detailed experimental workflows to investigate its therapeutic applicability in oncology and inflammatory diseases.

Introduction: The Strategic Design of a Privileged Scaffold

This compound (CAS No. 1261547-75-4) is a synthetic aromatic amine featuring a biphenyl core, a structural motif prevalent in numerous pharmacologically active compounds.[1] The strategic placement of a chlorine atom, a trifluoromethyl (-CF3) group, and an amine functionality bestows upon this molecule a unique combination of physicochemical properties that are highly desirable in medicinal chemistry.

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties.[2] Its strong electron-withdrawing nature enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.[2][3] The chlorine atom further modulates the electronic landscape of the biphenyl system and can contribute to enhanced binding affinity with target proteins.[4] The primary amine serves as a crucial handle for further chemical modification and can participate in key hydrogen bonding interactions within a protein's active site.

While specific biological data for this compound is not extensively reported in publicly available literature, its structural similarity to known kinase inhibitors and other bioactive molecules provides a strong rationale for its investigation as a lead compound in drug discovery programs.[5][6] This guide will therefore focus on its potential as an inhibitor of key protein kinases implicated in cancer and as a modulator of inflammatory pathways.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to obtain this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][4]

Proposed Reaction Scheme:

Sources

- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (â ¡) [html.rhhz.net]

- 6. US6465688B2 - Process for the preparation of trifluoromethyl-substituted biphenylcarboxylic acids and novel trichloromethyl-and trifluoromethyl-substituted biphenylcarbonitriles - Google Patents [patents.google.com]

An In-depth Technical Guide on the Safety and Handling of 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine is a fluorinated aromatic amine of significant interest in contemporary drug discovery and agrochemical synthesis. Its unique molecular architecture, featuring a chlorinated phenyl ring coupled with a trifluoromethyl-substituted phenylamine, offers a versatile scaffold for the development of novel bioactive molecules. The presence of the trifluoromethyl group is a key structural feature, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and chemical properties of this compound, designed to empower researchers to work with it safely and effectively.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical formula C₁₃H₉ClF₃N, is a biphenyl derivative that has gained attention for its potential applications in pharmaceutical and agrochemical research.[1] Its structure is particularly valuable in medicinal chemistry, where the strategic incorporation of fluorine-containing groups is a widely employed strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

This guide will delve into the essential aspects of handling this compound, from its fundamental chemical and physical properties to detailed safety protocols and emergency procedures. By understanding the causality behind these recommendations, researchers can mitigate risks and unlock the full potential of this valuable synthetic intermediate.

Physicochemical and Chemical Properties

A thorough understanding of a compound's properties is the foundation of its safe and effective use.

Physical and Chemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 1261547-75-4 | [1][3] |

| Molecular Formula | C₁₃H₉ClF₃N | [1][4] |

| Molecular Weight | 271.67 g/mol | [4] |

| Appearance | Likely a solid at room temperature (based on similar compounds) | Inferred |

| Storage | Room temperature, protected from light, under an inert gas. | [3] |

Note: Specific experimental data for properties such as melting point, boiling point, and solubility are not consistently available in public literature. Researchers should handle the compound as a solid of unknown melting point and verify these properties upon receipt.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its functional groups: the aromatic amine, the chloro substituent, and the two phenyl rings.

-

Nucleophilic Substitution: The chlorine atom on the biphenyl ring can be displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives.[1]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic rings are susceptible to electrophilic attack, enabling further functionalization at various positions.[1]

-

Amine Group Reactivity: The primary amine group can undergo a variety of reactions, including acylation, alkylation, and diazotization, providing numerous avenues for synthetic elaboration.

Hazard Identification and GHS Classification

Inferred GHS Classification (based on related compounds):

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5][6]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[5][6]

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[5][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[5][6]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) , H411: Toxic to aquatic life with long lasting effects.[5]

Signal Word: Warning

Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with potentially hazardous research chemicals. The following protocols are based on best practices for handling aromatic amines and chlorinated compounds.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE) Protocol

A risk assessment should always precede the handling of this chemical to ensure the appropriate level of PPE is selected.

Hygiene Practices

-

Avoid skin and eye contact.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]

-

Remove contaminated clothing immediately and wash before reuse.[5]

Emergency Procedures

In the event of an exposure or spill, a swift and informed response is crucial.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Accidental Release Measures

-

Minor Spill:

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

-

Major Spill:

-

Evacuate the laboratory and alert others.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Prevent entry into the affected area.

-

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] For long-term stability, storage under an inert atmosphere and protection from light is recommended.[3]

Disposal

All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.[7][8]

Application in Drug Discovery: A Synthetic Perspective

The synthesis of biphenylamines often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9][10] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the biphenyl core.

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized, representative protocol for the synthesis of a biphenylamine derivative. Note: This is an illustrative example and has not been optimized for this compound. Researchers must conduct a thorough literature search and risk assessment before attempting any new synthesis.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl boronic acid (1.1 equivalents), the bromoaniline (1.0 equivalent), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a phosphine ligand.

-